Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and scalability. The reaction conditions often include the use of reducing agents and specific solvents to achieve the desired product. Industrial production methods may involve cold-chain transportation to maintain the stability of the compound .
Analyse Chemischer Reaktionen
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride can be compared with other similar compounds, such as:
3-azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the arrangement of atoms within the ring system.
Bicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
The uniqueness of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride lies in its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinctive chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19ClN2O2 |
---|---|
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
InChI-Schlüssel |
SECZBHWRAALYIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.